Cas no 1805652-03-2 (Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate)

Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate
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- Inchi: 1S/C11H9F2NO3/c1-16-9-4-8(11(15)17-2)7(10(12)13)3-6(9)5-14/h3-4,10H,1-2H3
- InChI Key: FBAYSCVJFQKOGJ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C(=CC=1C(=O)OC)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 326
- XLogP3: 2.1
- Topological Polar Surface Area: 59.3
Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015154-500mg |
Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate |
1805652-03-2 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015015154-1g |
Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate |
1805652-03-2 | 97% | 1g |
1,490.00 USD | 2021-06-18 | |
Alichem | A015015154-250mg |
Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate |
1805652-03-2 | 97% | 250mg |
484.80 USD | 2021-06-18 |
Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate Related Literature
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
Additional information on Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate
Comprehensive Overview of Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate (CAS No. 1805652-03-2)
Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate (CAS No. 1805652-03-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This ester derivative, characterized by its unique cyano and difluoromethyl functional groups, exhibits versatile chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, combining a methoxybenzoate backbone with strategically placed substituents, enables it to participate in a wide range of reactions, including nucleophilic substitutions and cross-coupling reactions.
The growing interest in Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate is partly driven by its potential applications in drug discovery. Researchers are exploring its utility as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the difluoromethyl group, known for its ability to modulate lipophilicity and metabolic stability, enhances the compound's relevance in medicinal chemistry. Additionally, the cyano group offers a reactive handle for further functionalization, making it a versatile scaffold for structure-activity relationship (SAR) studies.
In the agrochemical sector, Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate is being investigated for its role in the synthesis of novel pesticides and herbicides. The difluoromethyl moiety, in particular, is recognized for its ability to improve the bioavailability and environmental persistence of agrochemicals. This aligns with the industry's focus on developing sustainable and efficient crop protection solutions, a topic frequently searched by professionals in the field. The compound's stability under various environmental conditions further underscores its potential for large-scale applications.
From a synthetic perspective, the preparation of Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate involves multi-step organic transformations, often starting from readily available precursors like 4-hydroxybenzoic acid. Key steps include esterification, halogenation, and nucleophilic displacement reactions. Optimizing these processes to achieve high yields and purity is a common challenge discussed in academic and industrial forums. Recent advancements in catalytic methods and green chemistry principles have further refined the synthesis of this compound, addressing concerns about waste reduction and energy efficiency.
The analytical characterization of Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure the accurate identification and quantification of the compound, which is critical for quality control in both research and production settings. The compound's spectral data, including its distinctive 1H NMR and 13C NMR peaks, are often referenced in chemical databases and publications.
As the demand for innovative chemical intermediates grows, Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate continues to attract attention from both academic and industrial researchers. Its compatibility with modern synthetic methodologies, such as flow chemistry and microwave-assisted reactions, positions it as a forward-looking candidate for high-throughput applications. Furthermore, its potential role in addressing global challenges, such as antimicrobial resistance and food security, aligns with current trends in scientific inquiry and public interest.
In conclusion, Methyl 4-cyano-2-difluoromethyl-5-methoxybenzoate (CAS No. 1805652-03-2) represents a compelling example of how tailored molecular design can unlock new possibilities in chemistry and beyond. Its multifaceted applications, coupled with its synthetic accessibility, make it a subject of ongoing exploration and innovation. For researchers and industry professionals alike, this compound offers a promising avenue for advancing both fundamental knowledge and practical solutions.
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